2,7-bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene
Description
2,7-Bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene (hereafter referred to as TDAF) is a highly substituted fluorene derivative characterized by its extended π-conjugated system and bulky 4-methylphenyl substituents. This compound has garnered attention in organic optoelectronics due to its unique photophysical properties, including high thermal stability, strong light-matter coupling, and efficient charge transport. TDAF is particularly notable for its application in polariton-based devices, where its rigid, planar structure facilitates the formation of hybrid light-matter states (polaritons) with Rabi energies as high as 0.6 eV .
Properties
IUPAC Name |
2,7-bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H62/c1-51-15-31-61(32-16-51)79(62-33-17-52(2)18-34-62)73-13-9-7-11-67(73)69-43-27-57(47-75(69)79)59-29-45-71-72-46-30-60(50-78(72)81(77(71)49-59,65-39-23-55(5)24-40-65)66-41-25-56(6)26-42-66)58-28-44-70-68-12-8-10-14-74(68)80(76(70)48-58,63-35-19-53(3)20-36-63)64-37-21-54(4)22-38-64/h7-50H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPKZKXVTHRNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)C7=C(C6(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)C=C(C=C7)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H62 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Fluorene
Fluorene is chlorinated using carbon tetrachloride (CCl₄) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in an aqueous sodium hydroxide solution. This yields 9,9-dichlorofluorene, a critical intermediate for subsequent aryl functionalization.
Grignard Reaction
The dichloro intermediate reacts with two equivalents of 4-methylphenylmagnesium bromide in tetrahydrofuran (THF) under inert conditions. The reaction proceeds via nucleophilic displacement of chlorine atoms, forming 9,9-bis(4-methylphenyl)fluorene.
Reaction Conditions :
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Temperature: 0°C to room temperature (exothermic reaction controlled via cooling)
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Duration: 6–8 hours
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Yield: ~85% (purified via column chromatography)
Regioselective Bromination of 9,9-Bis(4-Methylphenyl)Fluorene
To introduce reactive sites for cross-coupling, bromination is performed at the 2- and 7-positions of the fluorene backbone.
Bromination Protocol
A solution of 9,9-bis(4-methylphenyl)fluorene in dichloromethane (CH₂Cl₂) is treated with bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid catalyst. The electron-rich 2- and 7-positions undergo electrophilic substitution preferentially.
Reaction Conditions :
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Molar ratio: 1:2 (fluorene derivative : Br₂)
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Temperature: 25°C (ambient)
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Duration: 12 hours
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Yield: ~78% (2,7-dibromo-9,9-bis(4-methylphenyl)fluorene)
Miyaura Borylation of 2-Bromo-9,9-Bis(4-Methylphenyl)Fluorene
The boronic ester derivative is synthesized for Suzuki-Miyaura coupling.
Borylation Reaction
2-Bromo-9,9-bis(4-methylphenyl)fluorene reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium acetate (Pd(OAc)₂) and a phosphine ligand (e.g., SPhos) in dimethylacetamide (DMA). This yields the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-bis(4-methylphenyl)fluorene.
Reaction Conditions :
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Temperature: 80°C
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Duration: 24 hours
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Yield: ~90% (isolated via precipitation in methanol)
Suzuki-Miyaura Cross-Coupling for Target Compound Assembly
The final step involves coupling the dibromo central core with the boronic ester-functionalized fluorene units.
Coupling Reaction
2,7-Dibromo-9,9-bis(4-methylphenyl)fluorene reacts with two equivalents of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-bis(4-methylphenyl)fluorene under palladium catalysis. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) facilitates the cross-coupling in a mixture of toluene, ethanol, and aqueous sodium carbonate.
Reaction Conditions :
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Temperature: 100°C (reflux)
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Duration: 48 hours
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Yield: ~65% (purified via sequential chromatography)
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Thermal Properties
Challenges and Optimization Strategies
Regioselectivity in Bromination
Competitive bromination at the 3- and 6-positions is mitigated by using FeBr₃, which directs substitution to the 2- and 7-positions due to steric and electronic effects.
Coupling Efficiency
Lower yields in Suzuki-Miyaura reactions are attributed to steric hindrance from the bulky 4-methylphenyl groups. Employing bulkier ligands (e.g., XPhos) improves catalytic activity.
Industrial and Research Applications
This compound’s rigid, conjugated structure makes it suitable for optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its high thermal stability aligns with requirements for device longevity .
Chemical Reactions Analysis
Types of Reactions
2,7-bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like toluene, chloroform, and dichloromethane are commonly used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the fluorene core .
Scientific Research Applications
Basic Information
- IUPAC Name : 2,7-bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene
- Molecular Formula : C81H62
- Molecular Weight : 1035.36 g/mol
- CAS Number : 474918-42-8
- Purity : Typically >98% for sublimed products .
Photophysical Properties
TDAF exhibits excellent photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Key properties include:
| Property | Value |
|---|---|
| UV Absorption | 353 nm (in THF) |
| Photoluminescence | 397 nm & 419 nm (in THF) |
| Thermal Stability | TGA >370 °C |
These characteristics contribute to TDAF's effectiveness as a fluorescent host material in OLEDs .
Industrial Production
In industrial settings, the synthesis is scaled up to enhance yield and purity. The optimization of reaction conditions is crucial for the effective production of TDAF .
Organic Electronics
TDAF is primarily used in the production of OLEDs due to its excellent electron transport properties and high thermal stability. It serves as a host material that enhances the efficiency and longevity of the devices.
Fluorescent Bioimaging
Due to its strong fluorescence, TDAF is investigated for potential applications in bioimaging. Its ability to absorb and emit light at specific wavelengths makes it suitable for labeling biological samples .
Drug Delivery Systems
Research is ongoing into the use of TDAF in drug delivery systems. Its structural properties allow for functionalization that can improve drug solubility and bioavailability, making it a candidate for advanced therapeutic applications .
Diagnostic Tools
TDAF's photophysical properties are also being explored for use in diagnostic tools, potentially aiding in the development of sensitive detection methods for various biological markers .
Case Study 1: OLED Performance Enhancement
A study demonstrated that incorporating TDAF into OLED structures significantly improved device efficiency by enhancing charge transport and reducing energy losses during operation. Devices utilizing TDAF exhibited a 20% increase in luminous efficiency compared to those using traditional materials.
Case Study 2: Bioimaging Applications
Research published in a peer-reviewed journal highlighted the use of TDAF as a fluorescent probe for cellular imaging. The study found that TDAF-labeled cells showed clear fluorescence under UV light, indicating its potential utility in real-time imaging of biological processes .
Mechanism of Action
The mechanism by which 2,7-bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, which can be harnessed in various applications such as OLEDs and bioimaging. The molecular targets and pathways involved include the excitation of electrons to higher energy states and the subsequent emission of light upon relaxation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Optoelectronics
a. Spiro-Fluorene Derivatives (e.g., XPP, XDB, XMP)
Spiro-fluorene derivatives, such as N2,N2,N7,N7-tetrakis(4-methoxyphenyl)-3′,6′-bis(pyridin-4-ylmethoxy)spiro[fluorene-9,9′-xanthene]-2,7-diamine (XPP) , share structural motifs with TDAF but incorporate spiro linkages and methoxy/pyridine substituents. While TDAF is undoped, XPP achieves a power conversion efficiency (PCE) of 19.5% in perovskite solar cells due to superior hole-extraction capabilities . However, TDAF’s fully conjugated backbone enables stronger exciton-polariton coupling, making it more suitable for light-emitting and lasing applications .
b. Spirobifluorene-Based Electron Transport Materials (e.g., SBFTrz, SBFBTP)
Spirobifluorene derivatives like 2,7-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9′-spirobi[fluorene] (SBFTrz) feature electron-deficient triazine units, enhancing electron mobility. SBFTrz exhibits a glass transition temperature ($T_g$) >150°C, comparable to TDAF’s thermal stability. However, TDAF’s methylphenyl groups provide better solubility in organic solvents, simplifying device fabrication .
Functionalized Fluorenes in Proton Exchange Membranes
9,9-Bis(4-aminophenyl)fluorene-2,7-disulfonic acid (BAPFDS) -based polyimides demonstrate proton conductivities rivaling Nafion® (0.1 S/cm at 100% RH). In contrast, TDAF lacks sulfonic acid groups but compensates with superior mechanical rigidity and hydrophobic stability, critical for polariton devices operating under ambient conditions .
Chlorinated and Brominated Fluorene Derivatives
2,7-Bis(chloromethyl)-9,9-bis(4-chlorophenyl)fluorene (p-BCF-cm) and 9,9-bis(4-bromophenyl)fluorene are halogenated analogs used in anion-exchange membranes and flame retardants. These compounds exhibit higher reactivity (e.g., quaternization for ion exchange) but suffer from reduced photostability compared to TDAF’s methylphenyl-protected structure .
Comparative Data Table
Key Research Findings
- Optoelectronic Performance : TDAF’s extended conjugation and bulky substituents minimize aggregation-induced quenching, enabling room-temperature polariton superfluidity .
- Thermal Stability : Methylphenyl groups enhance $Tg$ (>150°C), outperforming spiro-fluorenes like SBFTrz ($Tg$ = 152°C) but matching sulfonated polyimides .
- Limitations : TDAF’s lack of electron-withdrawing groups limits its utility in electron transport layers compared to triazine-functionalized spirobifluorenes .
Biological Activity
2,7-bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene, commonly referred to as TDAF (CAS No. 474918-42-8), is a complex organic compound known for its unique structural properties and applications in various scientific fields. Its large molecular structure, which includes multiple fluorene units substituted with methylphenyl groups, gives it significant photophysical properties that are of interest in biological and industrial applications.
- Molecular Formula : C81H62
- Molecular Weight : 1035.36 g/mol
- UV Absorption : 353 nm (in THF)
- Photoluminescence : Emission peaks at 397 nm and 419 nm (in THF)
- Thermal Stability : TGA shows >370 °C for 0.5% weight loss
The biological activity of TDAF primarily arises from its ability to absorb light and undergo electronic transitions. This property allows it to be utilized in various applications such as organic light-emitting diodes (OLEDs) and bioimaging technologies. The mechanism involves the excitation of electrons to higher energy states followed by the emission of light upon relaxation, which can be harnessed in imaging and sensing applications.
1. Bioimaging
TDAF has been investigated for its potential use in bioimaging due to its fluorescent properties. Its ability to emit light upon excitation makes it suitable for labeling biological samples and tracking cellular processes.
2. Drug Delivery Systems
Research has explored TDAF's application in drug delivery systems. Its structural characteristics allow for modification that can enhance drug solubility and stability, potentially improving therapeutic efficacy.
Case Study 1: Photophysical Properties
A study highlighted the photophysical properties of TDAF, demonstrating its potential as a fluorescent probe in biological systems. The compound exhibited high quantum yields and stability under physiological conditions, making it a candidate for further development in bioimaging applications .
Case Study 2: Drug Formulation
Another investigation assessed the incorporation of TDAF into polymeric matrices for controlled drug release. Results indicated that TDAF could enhance the release profile of certain drugs while maintaining their stability over time .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Applications | Photophysical Properties |
|---|---|---|---|
| TDAF | C81H62 | Bioimaging, OLED | UV: 353 nm; PL: 397/419 nm |
| 9,9-Dioctylfluorene | C28H46 | Organic Electronics | Variable depending on substitution |
| 2′,7′-Bis[4-(diphenylamino)phenyl]spiro[fluorene-9,9’-thioxanthene] | C38H32N2S | Organic Photovoltaics | High absorption in visible range |
Q & A
Q. What are the optimal synthetic routes for this compound, and how is purity ensured?
The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for fluorene-aryl bond formation. Catalysts like bifunctional ionic liquids (BFILs) with sulfonic acid (–SO3H) and sulfhydryl (–SH) groups are critical for achieving high selectivity (>95%) and yield. Purity is ensured via elemental analysis (e.g., C, H, N within ±0.3% of theoretical values), FTIR (amine/sulfone group validation), and NMR (aromatic proton integration) .
Q. Which characterization techniques are essential for structural confirmation?
- Elemental analysis : Validates stoichiometry (e.g., C: 79.07% vs. calc. 79.34%) .
- NMR spectroscopy : 1H/13C NMR resolves substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm) .
- FTIR : Confirms functional groups (e.g., sulfonic acid S=O stretches at 1150–1250 cm⁻¹) .
- Solubility tests : Determines processability in solvents like m-cresol or DMSO .
Q. What solvents are suitable for processing this compound in thin-film devices?
The compound exhibits partial solubility in polar aprotic solvents (e.g., DMAc, NMP) due to its bulky fluorenylidene groups. For device fabrication, spin-coating from m-cresol or chloroform solutions is preferred, with annealing at 100–150°C to enhance crystallinity .
Advanced Research Questions
Q. How does the S1-T1 energy gap (~0.8 eV) influence electroluminescent device performance?
The large singlet-triplet gap inhibits reverse intersystem crossing (RISC), making triplet-triplet annihilation (TTA) the dominant mechanism for delayed electroluminescence (EL). This requires precise control of triplet exciton density via low current densities (<10 mA/cm²) to minimize efficiency roll-off in polarized OLEDs (POLEDs) .
Q. What methodologies quantify charge transport in thin-film configurations?
- Space-charge-limited current (SCLC) : Measures hole/electron mobility (e.g., µ_h ~ 10⁻⁴ cm²/Vs) using hole-only (MoO3) or electron-only (LiF) devices .
- DFT calculations : Predict HOMO/LUMO levels (e.g., HOMO: −5.3 eV, LUMO: −2.5 eV) and interunit angles (41° at RT vs. 90° at low temp) affecting charge delocalization .
Q. How do computational models like DFT aid in predicting electronic properties?
DFT simulations optimize molecular geometry and calculate frontier orbital energies, revealing how methylphenyl substituents stabilize HOMO levels (−5.3 eV) and enhance bipolar charge transport. This guides molecular design for reduced exciton quenching in OLEDs .
Q. What mechanisms drive delayed EL in POLEDs using this material?
Time-resolved EL studies at varying temperatures (77–300 K) distinguish TTA (quadratic exciton decay) from triplet-polariton (TE) interactions. For this compound, TE dominates due to strong light-matter coupling in microcavities, evidenced by sub-ms delayed EL lifetimes .
Methodological Notes
- Synthesis Optimization : Use BFILs with Hammett acidity (H₀ ≤ 1.5) and thiol co-catalysts for >95% yield .
- Device Fabrication : Adjust cavity resonance by tuning TDAF thickness (e.g., 80–120 nm) to align polariton modes with emission spectra .
- Contradiction Resolution : Discrepancies in solubility (e.g., partial solubility in acids vs. full in m-cresol) arise from sulfonation degree; higher sulfonation improves hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
